3-(4-Fluoro-benzyloxy)-benzoic acid

Positional isomerism Safinamide impurity profiling Pharmaceutical quality control

Misidentification of fluorobenzyloxybenzoic acid positional isomers risks synthetic failure. 3-(4-Fluoro-benzyloxy)-benzoic acid (CAS 457-97-6) is the meta-carboxyl isomer with distinct mp 143-149°C, enabling unambiguous identity confirmation vs. para-isomers (e.g., CAS 405-85-6, a safinamide impurity). • 98% HPLC purity, gram-to-kilogram scale • Meta-substitution ensures sterically accessible carboxyl for efficient amide coupling • ¹⁹F NMR handle for reaction monitoring. Ideal for medicinal chemistry building block and impurity profiling negative control.

Molecular Formula C14H11FO3
Molecular Weight 246.23 g/mol
CAS No. 457-97-6
Cat. No. B1298517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluoro-benzyloxy)-benzoic acid
CAS457-97-6
Molecular FormulaC14H11FO3
Molecular Weight246.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C(=O)O
InChIInChI=1S/C14H11FO3/c15-12-6-4-10(5-7-12)9-18-13-3-1-2-11(8-13)14(16)17/h1-8H,9H2,(H,16,17)
InChIKeyIRGZUAFLKNHSLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluoro-benzyloxy)-benzoic acid: Compound Overview


3-(4-Fluoro-benzyloxy)-benzoic acid (CAS 457-97-6) is a substituted benzoic acid derivative belonging to the class of fluorobenzyloxy aromatic carboxylic acids. Its molecular formula is C₁₄H₁₁FO₃ with a molecular weight of 246.23 g/mol . The compound features a meta-carboxyl substitution pattern on the central phenyl ring, with a 4-fluorobenzyloxy group attached at the 3-position. This meta-substitution distinguishes it from para- and ortho-substituted positional isomers that share identical molecular formulas and molecular weights, making unambiguous structural verification essential for procurement decisions. The compound is primarily employed as a synthetic building block and intermediate in medicinal chemistry programs, and is commercially available at purities ranging from 95% to 98% (HPLC) .

3-(4-Fluoro-benzyloxy)-benzoic acid: Positional Isomer Risks


Fluorobenzyloxy benzoic acids sharing the identical molecular formula C₁₄H₁₁FO₃ and molecular weight 246.23 g/mol cannot be substituted without rigorous structural verification. The target compound adopts a 3-substitution pattern on the benzoic acid ring with a 4-fluorobenzyloxy group (CAS 457-97-6), while closely related positional isomers include the 4-substituted-3-fluorobenzyloxy variant (4-(3-fluorobenzyloxy)benzoic acid, CAS 405-85-6) and the 4-substituted-4-fluorobenzyloxy analog (4-(4-fluorobenzyloxy)benzoic acid, CAS 405-87-8) . These positional isomers exhibit markedly different biochemical and industrial identities: CAS 405-85-6 is explicitly characterized as a process-related impurity of safinamide mesilate and a safinamide metabolite , whereas CAS 457-97-6 bears no documented association with safinamide impurity profiling and serves distinct synthetic roles. The 4-(4-fluorobenzyloxy) variant (CAS 405-87-8) demonstrates a computed XLogP of 3 and topological polar surface area of 46.5 Ų [1], while the meta-substitution of CAS 457-97-6 yields different physicochemical properties (melting point 143-149°C ) that directly impact crystallization behavior, solubility, and reactivity in cross-coupling or derivatization workflows. Additionally, the 3-[(2-fluorobenzyl)oxy]benzoic acid analog (ortho-fluorine substitution) and the 3-[(3-fluorobenzyl)oxy]benzoic acid analog represent further structurally distinct compounds with divergent electronic and steric profiles. Substituting any of these compounds without orthogonal analytical confirmation risks synthetic failure, inaccurate impurity assignment, or regulatory compliance issues.

3-(4-Fluoro-benzyloxy)-benzoic acid: Structural Analog Differentiation Evidence


Safinamide Impurity Isomer Comparison

The target compound (3-substituted benzoic acid with 4-fluorobenzyloxy group, CAS 457-97-6) is a positional isomer of 4-(3-fluorobenzyloxy)benzoic acid (CAS 405-85-6). CAS 405-85-6 is explicitly characterized as NW-1689, a process-related impurity of safinamide mesilate (SAFM) . SAFM is a highly selective and reversible monoamine oxidase-B (MAO-B) inhibitor approved as add-on therapy for Parkinson's disease, and CAS 405-85-6 exhibits pharmacological effects similar to SAFM, making it directly relevant to Parkinson's disease research . CAS 457-97-6 bears no documented association with safinamide impurity profiling or MAO-B inhibition. Procurement of CAS 457-97-6 as a substitute for CAS 405-85-6 in safinamide impurity method development would produce invalid analytical results and regulatory non-compliance.

Positional isomerism Safinamide impurity profiling Pharmaceutical quality control Structural verification

Melting Point: Meta vs. Para Isomer

The target compound exhibits a melting point of 143-149°C as reported in vendor technical specifications . This value is substantially lower than that reported for its para-substituted positional isomer 4-(4-fluorobenzyloxy)benzoic acid (CAS 405-87-8), which melts at approximately 200-205°C based on available supplier data. The melting point range of 115-117°C reported by an alternative supplier may reflect polymorphic variation or differing purity grades, highlighting the importance of lot-specific characterization. The approximately 55-60°C depression in melting point relative to the para-isomer is consistent with meta-substitution disrupting crystal lattice packing efficiency compared to the more symmetric para-substitution pattern. This differential directly impacts: (1) purification strategy selection (recrystallization solvent optimization), (2) formulation development where melting behavior affects processing, (3) differential scanning calorimetry (DSC) method development for identity testing, and (4) storage condition determination.

Solid-state characterization Crystallization optimization Purity assessment Polymorph screening

Synthetic Scalability and Purity

The target compound is commercially available with specified purity of 98% (HPLC) and is offered at scales ranging from gram quantities to hundreds of kilograms [1]. A documented synthetic route involves saponification of methyl 3-(4-fluorobenzyloxy)-benzoate to yield the title acid as white needles with melting point 145-146°C (ethyl acetate) . Elemental analysis shows good agreement with theoretical values: calculated for C₁₄H₁₁FO₃: C, 68.29; H, 4.50; found: C, 68.39; H, 4.43 . The meta-substitution pattern positions the carboxyl group for diverse derivatization (amide formation, esterification, reduction) while the 4-fluorobenzyloxy moiety provides a UV-active chromophore for HPLC monitoring and a fluorine handle for ¹⁹F NMR tracking. Alternative synthesis via reaction of 3-hydroxybenzoic acid with 4-fluorobenzyl bromide in the presence of potassium carbonate has also been described . The commercial availability at multi-kilogram scale differentiates this compound from custom-synthesis-only analogs that may require months of lead time and carry higher cost.

Medicinal chemistry Building block procurement Scale-up synthesis Custom synthesis

Ortho vs. Meta Substitution Reactivity

The meta-substitution pattern of the target compound (carboxyl group at 3-position relative to the fluorobenzyloxy group) creates a distinct steric and electronic environment compared to ortho-substituted analogs such as 2-[(4-fluorobenzyl)oxy]benzoic acid and 2-[(3-fluorobenzyl)oxy]benzoic acid . In ortho-substituted variants, the carboxyl group experiences significant steric hindrance from the adjacent benzyloxy moiety, which can impede: (1) amide bond formation with bulky amines, (2) esterification reactions requiring nucleophilic approach, (3) metal-catalyzed cross-coupling reactions where ortho-substitution alters catalytic cycle kinetics, and (4) biological target binding where conformational constraints differ. The meta-substitution of CAS 457-97-6 positions the carboxyl group with greater conformational freedom, potentially enabling more efficient derivatization in synthetic sequences. Additionally, the 4-fluoro substitution on the benzyl ring (versus 2-fluoro or 3-fluoro analogs) provides a distinct ¹⁹F NMR chemical shift signature that can serve as an orthogonal analytical handle for reaction monitoring.

Steric hindrance Nucleophilic substitution SAR studies Molecular modeling

Physicochemical Property: Meta vs. Para Isomer

Computational property analysis reveals that the meta-substitution pattern of CAS 457-97-6 yields distinct physicochemical parameters compared to the para-substituted isomer CAS 405-87-8. The para-isomer 4-(4-fluorobenzyloxy)benzoic acid has been computationally characterized with a topological polar surface area (TPSA) of 46.5 Ų, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 4, and a calculated XLogP of 3 [1]. The target compound CAS 457-97-6, while sharing identical molecular formula and hydrogen bond donor/acceptor counts, differs in the spatial orientation of the carboxyl group relative to the fluorobenzyloxy moiety. This positional isomerism is expected to produce measurable differences in chromatographic retention time (reverse-phase HPLC), solubility in aqueous and organic media, and crystal packing energies. The computed property set for the para-isomer establishes a baseline against which the target compound's distinct behavior in lipophilicity-dependent assays (LogP, LogD) and membrane permeability predictions can be assessed. The 4-fluoro substitution on the benzyl ring (common to both compounds) provides metabolic stability relative to non-fluorinated benzyloxy analogs, as the fluorine atom resists oxidative metabolism at the para-position of the benzyl ring.

Lipophilicity Drug-likeness ADME prediction Fragment-based drug design

Synthetic Route and Spectroscopic Validation

The synthetic preparation of CAS 457-97-6 is documented with complete analytical characterization data, enabling confident procurement and quality verification. Saponification of methyl 3-(4-fluorobenzyloxy)-benzoate yields the title compound as white needles with melting point 145-146°C (ethyl acetate) . Elemental analysis confirms composition: calculated for C₁₄H₁₁FO₃: C, 68.29; H, 4.50; found: C, 68.39; H, 4.43 . ¹H NMR characterization (400 MHz, CDCl₃) provides definitive structural confirmation: δ 5.11 (2H, s, OCH₂), 7.12 (2H, m, aromatics), 7.24 (1H, m, aromatics), 7.45 (3H, m, aromatics), 7.75 (2H, m, aromatics) . This comprehensive characterization package differentiates CAS 457-97-6 from poorly characterized analogs that lack published analytical data. The ¹H NMR spectrum provides unambiguous identification of the meta-substitution pattern through the distinct aromatic proton coupling pattern, and the singlet at δ 5.11 ppm integrates to two protons, confirming the presence of the intact benzyloxy methylene group. This analytical data enables orthogonal identity confirmation beyond simple CAS number verification, reducing procurement risk.

Synthetic intermediate Quality control Structural confirmation Process chemistry

3-(4-Fluoro-benzyloxy)-benzoic acid: Key Application Scenarios


Medicinal Chemistry Building Block

The compound serves as a versatile carboxylic acid building block for amide library synthesis in drug discovery programs. The meta-substitution pattern provides sterically unencumbered carboxyl group accessibility relative to ortho-substituted analogs, enabling efficient coupling with diverse amine partners . Commercial availability at 98% HPLC purity from gram to multi-kilogram scale [1] supports both early-stage hit-to-lead optimization (milligram to gram quantities) and later-stage preclinical candidate scale-up. The 4-fluorobenzyloxy moiety contributes favorable lipophilicity modulation while the fluorine atom provides metabolic stability at the para-position of the benzyl ring and serves as a ¹⁹F NMR handle for reaction monitoring.

Fluorinated Aromatic Derivatization Intermediate

The carboxylic acid functionality enables diverse downstream transformations including amide bond formation, esterification, reduction to benzyl alcohol derivatives, and conversion to acid chlorides for Friedel-Crafts acylation. The documented synthetic route via saponification of the methyl ester precursor provides a reliable preparation method with full analytical characterization. The melting point range of 143-149°C supports recrystallization-based purification, while the distinct thermal profile relative to the para-isomer (which melts approximately 55-60°C higher) enables unambiguous identity confirmation by melting point or DSC.

Reference Standard for Safinamide Isomer Discrimination

In pharmaceutical impurity profiling workflows, CAS 457-97-6 serves as a critical negative control or reference standard for distinguishing the target compound from the structurally related safinamide impurity CAS 405-85-6 (4-(3-fluorobenzyloxy)benzoic acid) . While CAS 405-85-6 is a known process-related impurity of safinamide mesilate with documented pharmacological relevance to MAO-B inhibition, CAS 457-97-6 represents a distinct positional isomer that should not be misidentified as a safinamide impurity. Procurement of CAS 457-97-6 enables orthogonal method development to ensure chromatographic resolution of these positional isomers in analytical quality control assays.

Meta-Substituted Fragment Library Reference

The meta-substitution pattern of CAS 457-97-6 provides a distinct physicochemical profile relative to para-substituted isomers such as CAS 405-87-8 (which has a computed TPSA of 46.5 Ų and XLogP of 3) [2]. Fragment-based drug design (FBDD) programs can utilize CAS 457-97-6 as a representative meta-substituted fluorobenzyloxy fragment to explore structure-property relationships and optimize lipophilic efficiency (LipE) in hit identification campaigns. The 4-fluorobenzyloxy group provides a balanced combination of lipophilicity contribution and metabolic stability relative to non-fluorinated benzyloxy fragments, while the meta-carboxyl positioning offers distinct vector geometry for fragment growing and linking strategies.

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